Sodium 1'-[(tert-butoxy)carbonyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1'-[(tert-butoxy)carbonyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate is a complex organic compound with unique structural attributes, often intriguing chemists due to its spirocyclic configuration. Such compounds are notable for their interesting physicochemical properties and potential in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1'-[(tert-butoxy)carbonyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate generally begins with the preparation of intermediate spiro[1-benzopyran-2,4'-piperidine] derivatives. Key steps include:
Spirocycle Formation: Achieved via cyclization reactions, typically involving the condensation of benzopyran with suitable piperidine derivatives under acidic or basic conditions.
Protective Group Addition: Introduction of tert-butoxycarbonyl (BOC) groups using reagents like BOC anhydride, providing protection during subsequent reactions.
Sodium Salt Formation: Final conversion into the sodium salt form often involves neutralization with sodium hydroxide or other sodium bases.
Industrial Production Methods: Industrial-scale production incorporates advanced techniques to ensure high purity and yield:
Automated Synthesis: Utilizing automated reactors for precise control of reaction conditions.
Chromatographic Purification: Employing column chromatography to isolate the target compound.
Crystallization: Refining product purity through controlled crystallization processes.
化学反応の分析
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, typically forming oxidized derivatives under the influence of oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may be catalyzed by agents such as lithium aluminum hydride, yielding reduced spirocyclic forms.
Substitution: Nucleophilic substitution reactions can modify the compound’s structure, often facilitated by reagents like sodium hydride.
Oxidation: Potassium permanganate (KMnO₄), dichloromethane (CH₂Cl₂), and catalytic oxygen environments.
Reduction: Lithium aluminum hydride (LiAlH₄), methanol, and other reducing environments.
Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO), and various nucleophiles.
Oxidized Products: Derivatives with additional oxygen functional groups.
Reduced Products: More saturated analogs of the original compound.
Substituted Products: Variants with different side-chain substituents.
科学的研究の応用
Chemistry:
Catalysis: Acts as a ligand in complex catalytic systems for asymmetric synthesis.
Molecular Synthesis: Aids in the construction of spirocyclic frameworks in synthetic organic chemistry.
Enzyme Inhibition: Potential inhibitor for specific enzymes, playing roles in biochemical pathways.
Pharmaceutical Development: Investigated for its potential in drug discovery, particularly for compounds targeting neurological disorders.
Material Science: Explored for its unique structural properties in developing novel materials.
作用機序
The compound’s mechanism of action typically involves:
Binding to Molecular Targets: Interaction with specific enzymes or receptors, altering their activity.
Pathway Modulation: Influencing biochemical pathways through direct or allosteric effects.
類似化合物との比較
Similar Compounds:
Sodium 1'-[(tert-butoxy)carbonyl]-3,4-dihydrospiro[1-benzopyran-4'-piperidine]-4-carboxylate
Sodium 3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate
Sodium tert-butoxycarbonyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate
Spirocyclic Configuration: Unique structural property leading to distinct physical and chemical properties.
Synthetic Flexibility: Enhanced versatility in synthetic organic chemistry due to the tert-butoxycarbonyl group.
特性
IUPAC Name |
sodium;1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5.Na/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)24-19;/h4-7,14H,8-12H2,1-3H3,(H,21,22);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEIQHMRSOMIJE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C3O2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24NNaO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。